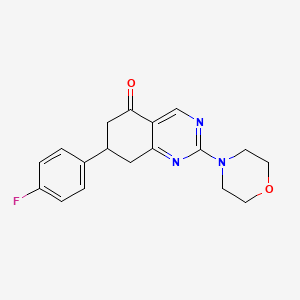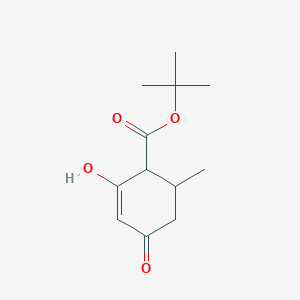
7-(4-fluorophenyl)-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone
Descripción general
Descripción
7-(4-fluorophenyl)-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a synthetic compound that has been extensively studied for its potential application in cancer treatment.
Mecanismo De Acción
7-(4-fluorophenyl)-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone inhibits EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(4-fluorophenyl)-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone is a potent and specific inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer. However, its use is limited by its low solubility and poor pharmacokinetic properties, which may affect its efficacy in vivo.
Direcciones Futuras
1. Development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties.
2. Investigation of the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Combination therapy with 7-(4-fluorophenyl)-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone and other cancer treatments to enhance efficacy and reduce toxicity.
4. Development of this compound analogs with improved solubility and pharmacokinetic properties.
5. Investigation of the role of EGFR in tumor microenvironment and immune system.
6. Investigation of the effect of this compound on different types of cancer.
7. Investigation of the effect of this compound on cancer stem cells.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential application in cancer treatment. Its mechanism of action involves inhibition of EGFR tyrosine kinase, leading to the inhibition of cell growth and proliferation. While its use is limited by its poor pharmacokinetic properties, its potency and specificity make it a valuable tool for studying the role of EGFR in cancer. Future research directions include the development of more potent and selective EGFR inhibitors, investigation of the role of EGFR in other diseases, and investigation of the effect of this compound on different types of cancer and cancer stem cells.
Aplicaciones Científicas De Investigación
7-(4-fluorophenyl)-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential application in cancer treatment, specifically in the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is overexpressed in several types of cancer, and its inhibition has been shown to be effective in the treatment of cancer. This compound has been found to be a potent inhibitor of EGFR, and its efficacy has been demonstrated in several preclinical studies.
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-14-3-1-12(2-4-14)13-9-16-15(17(23)10-13)11-20-18(21-16)22-5-7-24-8-6-22/h1-4,11,13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGOFKBTSXBOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate](/img/structure/B4084688.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-phenylpropanamide](/img/structure/B4084695.png)

![2-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4084721.png)
![5-cyclopropyl-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4084727.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4084729.png)
![ethyl 5'-[(2-phenoxypropanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4084738.png)

![N-(3,5-dichloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4084756.png)
![methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4084759.png)
![2,4-dichloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4084762.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4084768.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B4084786.png)
![3-(benzyloxy)-N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B4084789.png)